acetic acid CAS No. 6623-34-3](/img/structure/B14006295.png)
[(2-Chlorobenzyl)amino](oxo)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorobenzyl)aminoacetic acid is an organic compound characterized by the presence of a chlorobenzyl group attached to an amino group, which is further connected to an oxoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzyl)aminoacetic acid typically involves the reaction of 2-chlorobenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-chlorobenzylamine and glyoxylic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using recrystallization or chromatography techniques to obtain (2-Chlorobenzyl)aminoacetic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorobenzyl)aminoacetic acid may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorobenzyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted benzyl derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Chlorobenzyl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Chlorobenzyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromobenzyl)aminoacetic acid
- (2-Fluorobenzyl)aminoacetic acid
- (2-Methylbenzyl)aminoacetic acid
Uniqueness
(2-Chlorobenzyl)aminoacetic acid is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
6623-34-3 |
|---|---|
Fórmula molecular |
C9H8ClNO3 |
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylamino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
Clave InChI |
IUKONECHEUDKRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


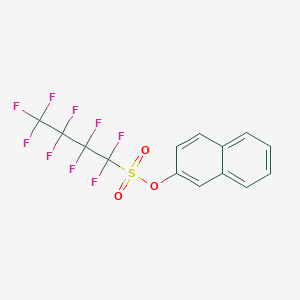
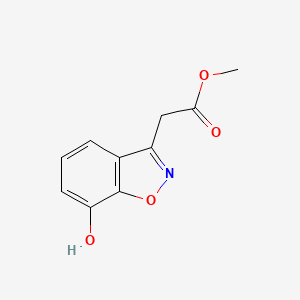



![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
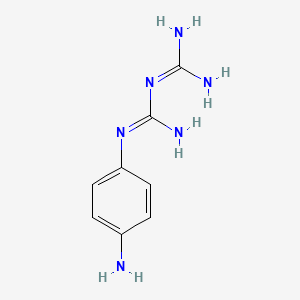

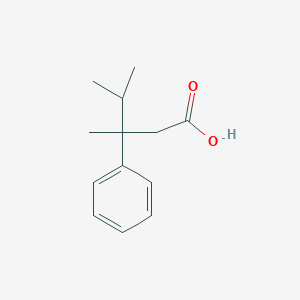


![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
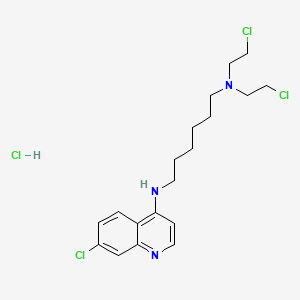
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
